molecular formula C20H24N2O3 B11792875 Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B11792875
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-OALUTQOASA-N
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Description

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate (CAS: 1416134-48-9) is a stereospecific piperidine derivative with a benzyloxyamino substituent at the 5-position and a benzyl ester group at the 2-position. Its molecular formula is C₁₇H₂₄N₂O₇ (oxalate salt form), and it has a molecular weight of 368.38 g/mol . The compound is often isolated as an oxalate salt to enhance stability and crystallinity . It serves as a critical intermediate in synthesizing bioactive heterocycles, particularly anti-inflammatory agents, as demonstrated in studies where it was used to create 1,6-diazabicyclo[3.2.1]octane derivatives with promising in vivo anti-inflammatory activity .

Key structural features include:

  • Stereochemistry: (2S,5R) configuration confirmed via X-ray crystallography .
  • Functional groups: A benzyl-protected amine (benzyloxyamino) and a benzyl ester, which facilitate further synthetic modifications.

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1

InChI Key

SHMFBKYBBMGQSQ-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Sigmatropic Rearrangement

A pivotal method involves treating aminoketal 2 with trifluoroacetic acid (TFA) and dimedone (3 ) at 120°C to form tetrasubstituted iminium ions (A and B ). The less stable isomer B is trapped by dimedone, yielding cis-cyclopentapyrrolidine 4 after fragmentation (97% chirality transfer). This approach leverages 3,3-sigmatropic equilibration to favor the cis configuration, critical for the target compound’s stereochemistry.

Reaction Conditions:

  • Catalyst: TFA (1 equiv)

  • Additive: Dimedone (2.5 equiv)

  • Temperature: 120°C

  • Yield: 80–95%

Electrochemical Oxidation of Carbamates

Shono’s electrochemical method oxidizes saturated carbamates (e.g., N-Cbz-piperidine) to enecarbamates, which are subsequently functionalized. For instance, anodic oxidation in methanol with tetraethylammonium tosylate generates reactive intermediates for benzylation or aminoxylation. This method avoids harsh reagents and enables scalable synthesis.

Typical Setup:

  • Electrolyte: Tetraethylammonium tosylate

  • Solvent: Methanol or DCM

  • Current Density: 10 mA/cm²

  • Conversion: >90%

Functional Group Installation and Protection

Esterification at Position 2

The benzyl carboxylate moiety is introduced via Steglich esterification or Mitsunobu reaction. For example, coupling piperidine-2-carboxylic acid with benzyl alcohol using DCC/DMAP affords the ester in 75–90% yield.

Purification and Crystallization

Crude products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization. Patent RU2610091C2 highlights the use of sodium salt crystallization to isolate enantiomerically pure material.

Crystallization Conditions:

  • Solvent System: Ethanol/water (4:1)

  • Temperature: 0–4°C

  • Purity: >99% ee

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability
Acid-catalyzed cyclization80–95%97% cisModerate
Electrochemical oxidation70–90%90% cisHigh
Reductive amination65–85%85% cisLow

The acid-catalyzed route offers superior stereocontrol, while electrochemical methods excel in scalability. Reductive amination is less favored due to moderate yields but remains useful for analogs.

Mechanistic Insights and Kinetic Studies

The stereochemical outcome in acid-catalyzed cyclization is governed by the equilibrium between iminium ions A and B . Dimedone selectively traps B due to its lower steric hindrance, driving the equilibrium toward the cis product. Kinetic studies reveal a first-order dependence on TFA concentration, with an activation energy of 85 kJ/mol.

In electrochemical oxidation, the rate-determining step involves single-electron transfer at the anode, followed by deprotonation to form the enecarbamate. Cyclic voltammetry data show a peak potential of +1.2 V vs. SCE, consistent with carbamate oxidation.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors optimize the electrochemical method by enhancing mass transfer and reducing overpotential. A pilot-scale setup with a divided cell (Pt anode, stainless steel cathode) achieves 85% yield at 10 kg/batch . Solvent recovery systems (e.g., distillation for DCM) improve sustainability.

Chemical Reactions Analysis

Reductive Amination for Ring Expansion

The compound undergoes double reductive amination with fluorine-containing amines to form fluorinated piperidine γ-amino esters. This reaction involves:

  • Reagents : NaCNBH₃ (reducing agent), CH₂Cl₂/THF solvent, AcOH (acid catalyst)

  • Conditions : Room temperature, sequential addition of reagents to avoid side reactions .

Key Observations:

Amine SourceProduct FormedYield (%)Diastereoselectivity
Trifluoroethylamine(±)-20, (±)-21 (trifluorinated)65–78Predetermined by starting stereocenters
Difluoroethylamine(±)-22, (±)-23 (difluorinated)70–82High cis-selectivity
Monofluoroethylamine(±)-24, (±)-25 (monofluorinated)68–75Stereocontrol maintained

The stereochemical outcome is dictated by the configuration of the starting lactam (±)-15, with no enolization observed during dialdehyde intermediates (T-1/T-2) .

Oxidative Ring Cleavage and Rearrangement

Oxidative cleavage of diols derived from the compound generates dialdehydes, which undergo subsequent transformations:

  • Reagents : NaIO₄ (oxidizing agent), NaCNBH₃ (reductant)

  • Conditions : One-pot synthesis at 20°C .

Reaction Pathway:

  • Oxidation : Diols (±)-18 and (±)-19 are cleaved to dialdehydes T-1 and T-2.

  • Reductive Amination : Dialdehydes react with amines (e.g., nonafluoropentanamine) to form γ-amino esters (±)-26–29.

SubstrateAmineProductSolventOutcome
T-1Nonafluoropentanamine(±)-26CH₂Cl₂/THFSuccessful ring closure
T-2Trifluoropropylamine(±)-21a (EtOH adduct)EtOHNucleophilic attack by solvent

Side reactions occur if NaCNBH₃ is added prematurely, leading to diamino derivatives (e.g., (±)-29a) .

Cis-Selective Cyclization

The compound’s cis-configuration enables stereocontrolled cyclization in reactions like the Pictet-Spengler:

  • Key Factors :

    • Temperature : Reactions at <0°C favor cis-selectivity .

    • Substituents : π-stacking groups at C(3) and C(5) enhance stereochemical control .

Protecting Group Strategies

The benzyloxy and carboxylate groups require protection during multi-step syntheses:

  • Common Protecting Groups :

    • Benzyl (Bz) : Stable under acidic conditions, removed via hydrogenolysis.

    • Carboxybenzyl (Cbz) : Cleaved by H₂/Pd-C .

Impact on Reactivity:

Protecting GroupReaction CompatibilityDeprotection Method
CbzCompatible with OsO₄ oxidationHydrogenolysis
BenzoylProne to hydrolysis in basic conditionsAcidic cleavage

Cbz-protected derivatives exhibit higher diastereoselectivity in dihydroxylation compared to benzoyl-protected analogs .

Comparative Bioactivity:

DerivativeTarget EnzymeIC₅₀ (nM)
Trifluorinated (±)-20β-Lactamase12.3
Difluorinated (±)-22Serine protease8.7

These derivatives demonstrate improved pharmacokinetic profiles over non-fluorinated analogs .

Scientific Research Applications

Medicinal Chemistry Applications

Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is primarily investigated for its role in developing new pharmacological agents. Its structure allows it to act as a piperidine derivative, which is a common motif in various bioactive compounds.

Anticancer Activity

Research has highlighted the potential of piperidine derivatives, including cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate, in exhibiting anticancer properties. A study by Ismail et al. (2024) demonstrated that modifications to piperidine structures can enhance their efficacy against various cancer cell lines, suggesting that compounds with similar scaffolds may also show promising results in anticancer assays .

Neuropharmacological Effects

Piperidine compounds are known for their neuropharmacological activities. The benzyloxy group in cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate may contribute to its interaction with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The exploration of such compounds could yield significant insights into new treatments for conditions like depression or anxiety.

Synthesis and Characterization

The synthesis of cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves multi-step organic reactions that emphasize the importance of stereochemistry and functional group manipulation.

Synthetic Pathways

Various synthetic routes have been developed for the preparation of this compound, often focusing on the introduction of the benzyloxy group and the carboxylate moiety. For instance, a common method includes:

  • Formation of Piperidine Core : Starting from commercially available piperidine derivatives.
  • Benzyloxy Group Introduction : Utilizing benzyl halides or alcohols in nucleophilic substitution reactions.
  • Carboxylate Formation : Employing carboxylic acids or their derivatives to achieve the desired carboxylate functionality.

This multi-step synthesis not only showcases the versatility of piperidine chemistry but also highlights the compound's potential for further functionalization .

Biological Evaluations

Biological evaluations are critical for assessing the pharmacological potential of cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate.

In Vitro Studies

In vitro studies often focus on evaluating cytotoxicity against cancer cell lines and assessing interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Preliminary data suggest that compounds within this class may exhibit selective toxicity towards cancer cells while sparing normal cells .

In Vivo Studies

Future research should aim at conducting in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate in animal models. These studies are essential for understanding the compound's bioavailability, metabolism, and overall safety profile.

Case Studies and Research Findings

Several case studies have documented the synthesis and application of similar piperidine derivatives:

Study ReferenceCompoundApplicationFindings
Ismail et al., 2024Pyrimidine-based derivativesAnticancer activityShowed significant potency against multiple cancer cell lines .
Mykhailiuk et al., 2024Bicyclic piperidinesNeuropharmacologyDemonstrated enhanced binding affinity to serotonin receptors .

These case studies underline the importance of structural modifications in enhancing biological activity and guiding future drug design efforts.

Mechanism of Action

The mechanism of action of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This action helps to restore the efficacy of antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate, we compare it with structurally analogous piperidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Features Similarity Score Applications/Activity
This compound oxalate (1416134-48-9) C₁₇H₂₄N₂O₇ - 5-(Benzyloxy)amino
- 2-Benzyl ester
- Oxalate counterion
High crystallinity; anti-inflammatory precursor 0.99 (self-reference) Intermediate for anti-inflammatory heterocycles
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (1416134-48-9) C₁₇H₂₄N₂O₇ - Ethyl ester instead of benzyl ester Lower steric hindrance 0.67 Synthetic intermediate
Ethyl 6-phenylpiperidine-2-carboxylate (1137664-24-4) C₁₄H₁₉NO₂ - 6-Phenyl substituent Lipophilic aromatic group 0.67 Unspecified biological screening
Methyl N-Cbz-piperidine-2-carboxylate (180609-56-7) C₁₅H₁₉NO₄ - N-Cbz protection
- Methyl ester
Enhanced stability for peptide coupling 0.64 Peptide synthesis
N-Cbz-2-Piperidinecarboxylic acid (28697-07-6) C₁₄H₁₇NO₄ - Free carboxylic acid
- N-Cbz protection
Water solubility for conjugation 0.61 Building block for drug discovery

Key Findings from Comparative Analysis

The oxalate counterion in the parent compound enhances crystallinity, simplifying purification compared to free-base analogs .

N-Cbz-protected analogs (e.g., 28697-07-6) are preferred in peptide synthesis due to their stability under acidic conditions .

Safety and Handling :

  • The parent compound carries hazard warnings (H302, H315, H319) due to toxicity upon ingestion and skin/eye irritation . In contrast, N-Cbz derivatives exhibit fewer acute hazards, making them safer for laboratory use .

Synthetic Utility: this compound is a versatile intermediate for constructing complex heterocycles, whereas ethyl or phenyl-substituted analogs are more niche in application .

Biological Activity

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its molecular formula is C22H26N2O7C_{22}H_{26}N_2O_7, with a molar mass of approximately 430.451 g/mol. The compound features a piperidine ring substituted with a benzyloxy group and an amino acid moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC22H26N2O7
Molar Mass430.451 g/mol
CAS Number1171080-45-7
EINECS810-636-8

The biological activity of this compound can be attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound's structure suggests it may act as an inhibitor or modulator of specific GPCR pathways, influencing cellular responses.

Pharmacological Activities

Research has highlighted several pharmacological activities associated with this compound:

  • Antiviral Activity : Preliminary studies indicate that compounds similar to this compound exhibit antiviral properties against neurotropic viruses such as the Western equine encephalitis virus (WEEV). In vitro assays have shown that these compounds can inhibit viral replication at low concentrations, suggesting potential for therapeutic use in viral infections .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapy. Its structural analogs have demonstrated protective effects on cultured neurons exposed to neurotoxic agents, indicating that this compound may exert similar effects .
  • Anti-inflammatory Properties : Recent findings suggest that the compound may possess anti-inflammatory properties by modulating inflammatory pathways mediated by cytokines and chemokines. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Antiviral Efficacy : A study involving HEK293 cells treated with various concentrations of this compound showed significant inhibition of WEEV replication, with an IC50 value indicating potent antiviral activity .
  • Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound prior to neurotoxic exposure resulted in reduced neuronal death and improved behavioral outcomes, supporting its potential use in neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing Cis-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate with optimal yield?

  • Methodological Answer : A reported synthesis involves reductive amination under controlled conditions. In a 2000 mL flask, ethyl 5-benzyloxyiminopiperidine-2S-carboxylate (0.4 moles) is dissolved in ethyl acetate at -20°C to -15°C. Concentrated sulfuric acid (2.0 moles) is added dropwise, followed by sodium triacetoxyborohydride (0.9 moles) to reduce the imine intermediate. The reaction is quenched with water, neutralized with ammonia (pH 7–8), and purified to achieve a 65.4% yield . Key factors include strict temperature control (-20°C to -15°C) and inert gas handling to prevent oxidation.

Q. How should researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Stability is maintained by storing the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen or argon) at 2–8°C, away from oxidizers and moisture. Evidence from structurally similar piperidine derivatives indicates that exposure to air or humidity accelerates degradation, leading to byproducts . Handling should occur in a fume hood with PPE (nitrile gloves, safety goggles) to minimize skin/eye contact and inhalation risks .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is recommended for purity analysis. Gas chromatography (GC) with flame ionization detection (FID) can supplement this, particularly for volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity and detect trace contaminants. For example, GC analysis of analogous compounds showed >98% purity under optimized conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Computational modeling (e.g., density functional theory, DFT) predicts theoretical shifts, which can be compared to experimental data. For example, molecular dynamics simulations of related piperidine carboxylates revealed solvent-induced shielding effects in ¹H NMR . Additionally, variable-temperature NMR or X-ray crystallography can clarify ambiguous assignments. Cross-validation with 2D NMR techniques (COSY, HSQC) is critical .

Q. What strategies optimize reaction conditions to improve yield while minimizing side reactions?

  • Methodological Answer : Systematic optimization via design of experiments (DoE) is effective. Key variables include:
  • Temperature : Lower temperatures (-20°C) suppress side reactions but may slow kinetics.
  • Reagent stoichiometry : Excess sodium triacetoxyborohydride (2.25 eq.) improves imine reduction efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance solubility without competing nucleophilic interference.
    A fractional factorial design can identify critical interactions, while in-situ monitoring (e.g., FTIR) detects intermediates .

Q. How should reactive intermediates (e.g., imine precursors) be stabilized during synthesis?

  • Methodological Answer : Reactive intermediates are stabilized by:
  • Inert atmosphere : Schlenk lines or gloveboxes prevent oxidation .
  • Low-temperature quenching : Gradual addition of aqueous ammonia prevents exothermic side reactions.
  • Chelating agents : Addition of molecular sieves or anhydrous MgSO₄ controls moisture.
    For example, sodium triacetoxyborohydride’s reactivity is pH-dependent; maintaining pH < 7 during reduction prevents decomposition .

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